Desthiobiotin-Tyramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Desthiobiotin-Tyramide is a Biotin-Tyramide analog that binds less tightly to biotin-binding proteins . It can be displaced competitively by biotin . Streptavidin-based ligands can be gently stripped from desthiobiotin-tyramide-labeled targets with buffered biotin solutions .

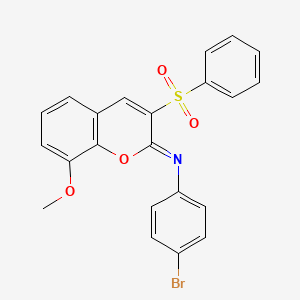

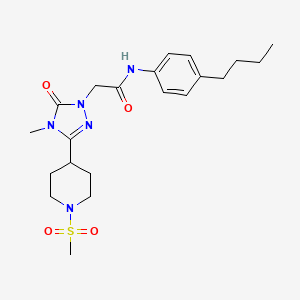

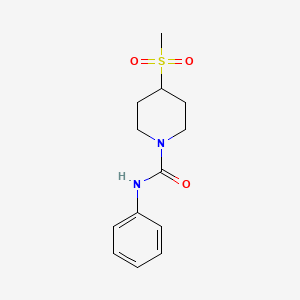

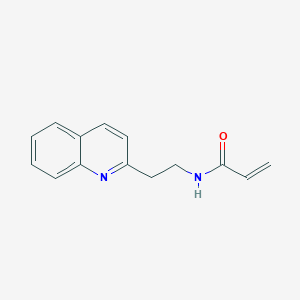

Synthesis Analysis

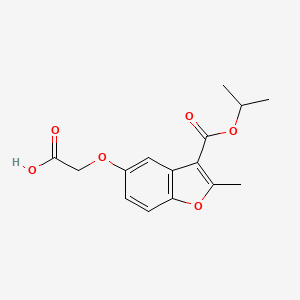

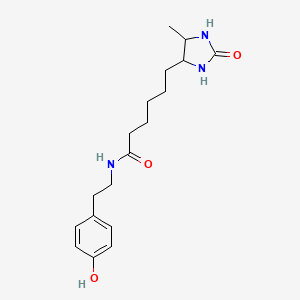

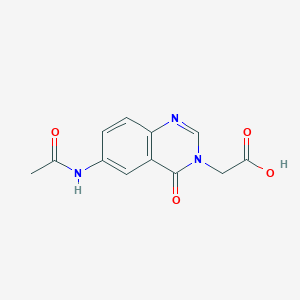

The chemical name of Desthiobiotin-Tyramide is N-(4-hydroxyphenethyl)-6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanamide . It is also known as Desthiobiotin Phenol, (4R,5S)-oxo-N-[2-(4-hydroxyphenyl)ethyl]-5-methyl-2-4-Imidazolidinehexanamide .Molecular Structure Analysis

The molecular formula of Desthiobiotin-Tyramide is C18H27N3O3 . The molecular weight is 333.43 g/mol .Chemical Reactions Analysis

Desthiobiotin-Tyramide shows a similar reactivity to the protein when it is converted to the phenoxyl radical state as biotin-phenol/biotin-tyramide (BP) in ascorbate peroxidase (APEX) proximity labeling . It exhibits reduced affinity to streptavidin and does not suffer from sulfur oxidation issue during the radical generation .Physical And Chemical Properties Analysis

Desthiobiotin-Tyramide has a boiling point of 660.5±35.0 °C (Predicted) and a density of 1.115±0.06 g/cm3 (Predicted) . Its pKa is 10.01±0.15 (Predicted) .科学的研究の応用

Biological Transformations and Synthesis

Desthiobiotin has been studied for its role in biological systems, particularly in relation to biotin synthesis. Research has shown that desthiobiotin can be a precursor of biotin, as evidenced by its effectiveness in stimulating the growth of various organisms, including Saccharomyces cerevisiae and Lactobacillus casei. This suggests its potential role in metabolic pathways and in the study of biotin-related biochemical processes (Rogers & Shive, 1947). Additionally, the partial purification and study of d-desthiobiotin synthetase from Escherichia coli have further highlighted the biochemical synthesis pathways involving desthiobiotin (Cheeseman & Pai, 1970).

Directed Evolution and Biotechnological Applications

The substrate specificity of biotin ligase has been altered through directed evolution to enhance its activity with desthiobiotin. This research demonstrates the potential of desthiobiotin in biotechnological applications, particularly in the development of robust conjugation handles for various biological and biotechnological uses (Lu et al., 2014).

Labeling and Detection in Biochemical Studies

Desthiobiotin has been employed in the labeling and detection of proteins. The easily reversible binding of desthiobiotin to biotin-binding proteins like streptavidin and avidin has been utilized in protein labeling, detection, and isolation. This reversible interaction offers advantages over traditional affinity-based techniques, making desthiobiotin valuable in various biochemical and cellular studies (Hirsch et al., 2002).

Chemoproteomics and Drug Discovery

Isotopically labeled desthiobiotin azide tags have been developed for chemoproteomic approaches, enabling the identification of binding sites for covalent inhibitors in bacterial systems. This approach has facilitated the mapping of the bacterial cysteinome, providing insights for the development of antibiotics with novel modes of action (Zanon, Lewald, & Hacker, 2019).

Nanotechnology and Theranostics

Desthiobiotin has been incorporated into a multifunctional theranostic nanoplatform for targeted cancer therapy. This platform combines chemo-, gene-, and photothermal therapy, demonstrating the potential of desthiobiotin in advanced drug delivery systems and cancer therapeutics (Li et al., 2018).

Safety And Hazards

Desthiobiotin-Tyramide is not classified as a hazardous substance or mixture according to OSHA (29 CFR 1910.1200) . In case of inhalation, move to fresh air. In case of skin contact, wash skin with soap and water. In case of eye contact, immediately flush eyes with water for at least 15 minutes. If ingested, rinse mouth .

将来の方向性

Desthiobiotin-Tyramide has been used in various research studies, including proteomic mapping of cytosol-facing outer mitochondrial and ER membranes in living human cells by proximity biotinylation . It has also been used in the study of the synaptic cleft through proximity labeling . Future research may focus on the role of desthiobiotin as a precursor of biotin synthesis in microbial systems .

特性

IUPAC Name |

N-[2-(4-hydroxyphenyl)ethyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3/c1-13-16(21-18(24)20-13)5-3-2-4-6-17(23)19-12-11-14-7-9-15(22)10-8-14/h7-10,13,16,22H,2-6,11-12H2,1H3,(H,19,23)(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEUVHKSWMJVJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)N1)CCCCCC(=O)NCCC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desthiobiotin-Tyramide | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2975419.png)

![N-(2-methoxyphenyl)-2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2975430.png)